molecular formula C16H19NO3S B7054034 N-cyclohex-3-en-1-yl-1,1-dioxo-3,4-dihydro-2H-thiochromene-4-carboxamide

N-cyclohex-3-en-1-yl-1,1-dioxo-3,4-dihydro-2H-thiochromene-4-carboxamide

Cat. No.: B7054034
M. Wt: 305.4 g/mol
InChI Key: BGXUACSBPWFIJW-UHFFFAOYSA-N
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Description

N-cyclohex-3-en-1-yl-1,1-dioxo-3,4-dihydro-2H-thiochromene-4-carboxamide is a complex organic compound that belongs to the class of thiochromene derivatives

Properties

IUPAC Name

N-cyclohex-3-en-1-yl-1,1-dioxo-3,4-dihydro-2H-thiochromene-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c18-16(17-12-6-2-1-3-7-12)14-10-11-21(19,20)15-9-5-4-8-13(14)15/h1-2,4-5,8-9,12,14H,3,6-7,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXUACSBPWFIJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)NC(=O)C2CCS(=O)(=O)C3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohex-3-en-1-yl-1,1-dioxo-3,4-dihydro-2H-thiochromene-4-carboxamide typically involves the condensation of cyclohex-3-en-1-amine with a thiochromene derivative. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-cyclohex-3-en-1-yl-1,1-dioxo-3,4-dihydro-2H-thiochromene-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiochromane derivative.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiochromane derivatives.

Scientific Research Applications

N-cyclohex-3-en-1-yl-1,1-dioxo-3,4-dihydro-2H-thiochromene-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Its biological activity suggests potential therapeutic applications, particularly in the treatment of diseases such as cancer and inflammation.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohex-3-en-1-yl-1,1-dioxo-3,4-dihydro-2H-thiochromene-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-isoindoline-1,3-dione derivatives: These compounds share a similar structural motif and exhibit comparable biological activities.

    Thiochromene derivatives:

Uniqueness

N-cyclohex-3-en-1-yl-1,1-dioxo-3,4-dihydro-2H-thiochromene-4-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties

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